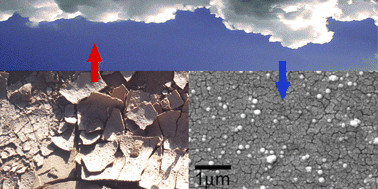Nanobioaerosols—reconsidering agricultural irrigation in a warming world
Journal of Environmental Monitoring Pub Date: 2006-01-13 DOI: 10.1039/B512496D
Abstract
Nanobacteria are best described as 60–300 nm nanovesicles. In the body they collect calcium and phosphate to form


Recommended Literature
- [1] A biocompatible cross-linked fluorescent polymer prepared via ring-opening PEGylation of 4-arm PEG-amine, itaconic anhydride, and an AIE monomer†
- [2] Contents list
- [3] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [4] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [5] Front cover
- [6] Aligned macroporous monoliths with intrinsic microporosity via a frozen-solvent-templating approach†
- [7] Back matter
- [8] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [9] Decavanadate interactions with actin: cysteineoxidation and vanadyl formation
- [10] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†










